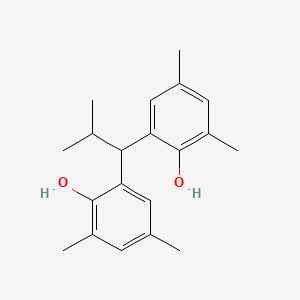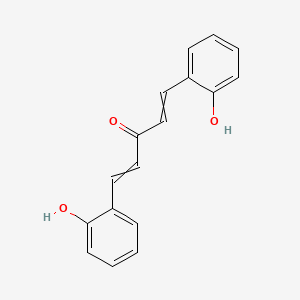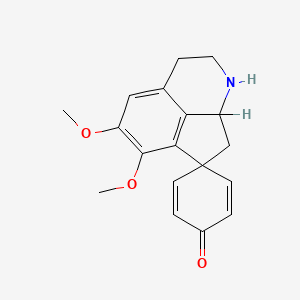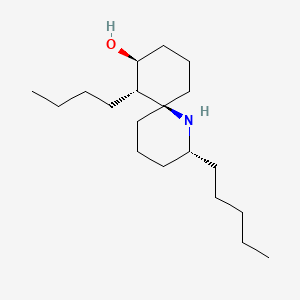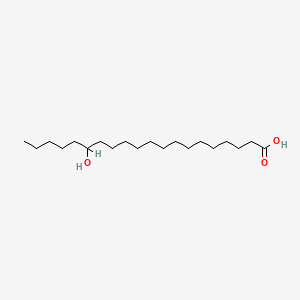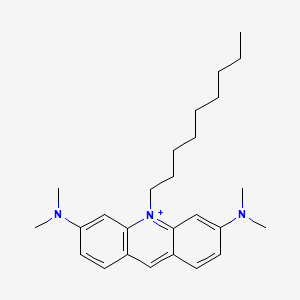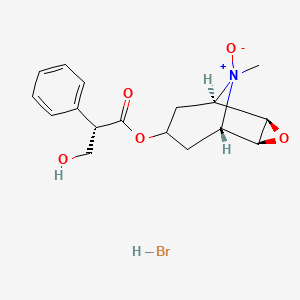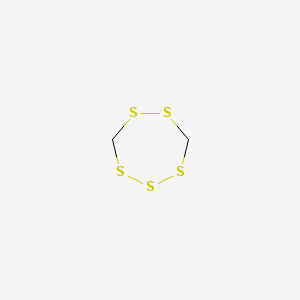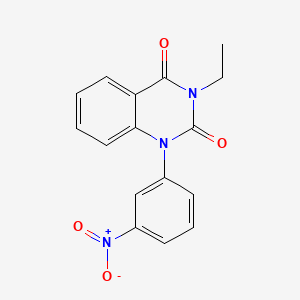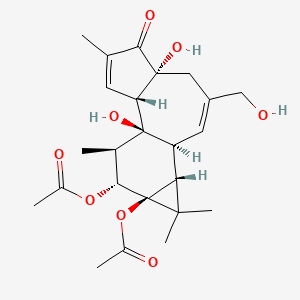
ホルボール 12,13-ジアセテート
概要
説明
Phorbol 12,13-diacetate is a natural product found in Croton tiglium with data available.
科学的研究の応用
がん研究:腫瘍促進と炎症反応
PDAは、強力な腫瘍促進因子としての役割で知られています。研究によると、PDAはタマネギの根端細胞で染色体異常と有糸分裂の機能不全を引き起こすことが示されています。 また、ゼブラフィッシュの胚において胚および幼虫の奇形を引き起こすことが観察されており、様々なモデルシステムにおける毒性効果が明らかになっています {svg_1}。 さらに、PDAは皮膚の炎症モデルにおいて、表皮の過形成と表皮内好中球膿瘍を誘発することで、乾癬などの疾患の理解に役立っています {svg_2}.
HIV研究:潜伏期からの活性化
ウイルス学、特にHIV研究の分野では、PDAはHIV-1の潜伏期からの複製を活性化するために使用されてきました。これは、HIV/AIDSの治療を目指した「ショックアンドキル」戦略の一部です。 PDAはPKC活性化因子として、HIV-1感染Jurkat細胞において細胞死を誘導する可能性を示しており、潜伏ウイルス貯蔵庫の根絶に向けた重要な一歩となる可能性があります {svg_3}.
神経科学:神経シグナル伝達と可塑性
PDAの神経科学における役割は、神経シグナル伝達と可塑性にとって重要な役割を果たすタンパク質キナーゼC(PKC)を活性化する能力に関連しています。 PDAは、網膜タンパク質のリン酸化を研究するために使用されており、視覚処理と網膜疾患の潜在的な治療標的についての知見を提供しています {svg_4}.
呼吸器内科:気道収縮性
呼吸器内科では、PDAは気道収縮性の研究を促進します。 PDAは、ヒト単離気管支における持続的な収縮後の過渡的な弛緩を誘発するために使用され、喘息などの呼吸器疾患と気道平滑筋の緊張調節の理解を深めています {svg_5}.
免疫学:炎症反応の調節
PDAは、ヒトケラチノサイト(HaCaT)細胞に炎症反応を誘発する能力があるため、細胞レベルでの炎症反応を研究するために活用されています。 これは、炎症性皮膚疾患の理解と潜在的な治療法の開発につながります {svg_6}.
薬理学:抗酸化反応
PDAは、薬理学において抗酸化反応を促進する役割を持つことが明らかになっています。 PDAは、in vitroおよびin vivoの両方で、活性酸素種(ROS)の生成増加を中和することが示されており、酸化ストレス関連疾患に対抗する上で重要です {svg_7}.
作用機序
Target of Action
Phorbol 12,13-diacetate primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . It plays key roles in several signal transduction cascades .
Mode of Action
Phorbol 12,13-diacetate interacts with its target, PKC, in a similar way to diacylglycerol, a natural ligand of PKC . This interaction leads to the activation of PKC . The activated PKC then phosphorylates specific serine or threonine residues on target proteins, leading to changes in their activity .
Biochemical Pathways
The activation of PKC by Phorbol 12,13-diacetate affects various biochemical pathways. For instance, it has been shown to inhibit Nephronectin gene expression via the PKC alpha and c-Jun/c-Fos pathway . Nephronectin is an extracellular matrix protein known to promote the differentiation of osteoblasts . Furthermore, PKC is a key component in biological pathways controlling cell growth and differentiation .
Pharmacokinetics
It’s known that phorbol 12,13-diacetate can induce changes in cells at low concentrations, and these effects are time- and dose-dependent .
Result of Action
The activation of PKC by Phorbol 12,13-diacetate leads to various cellular effects. For example, it has been shown to suppress the expression of the Nephronectin gene in osteoblasts . Additionally, it induces arrest in translocation in rod photoreceptors and facilitates PKC in regulating airway contractility .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Phorbol 12,13-diacetate plays a crucial role in biochemical reactions by serving as an activator of protein kinase C (PKC). It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to mimic diacylglycerol, a natural ligand of PKC. This interaction leads to the activation of PKC, which in turn phosphorylates target proteins involved in numerous cellular processes . Additionally, Phorbol 12,13-diacetate has been shown to facilitate PKC in regulating airway contractility and synaptic transmission in the central amygdaloid nucleus .
Cellular Effects
Phorbol 12,13-diacetate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances synaptic transmission in neurons by activating PKC and extracellular-regulated kinase (ERK) . In macrophages, Phorbol 12,13-diacetate induces differentiation and increases phagocytic activity . It also affects the expression of genes involved in inflammatory responses and tumor promotion .
Molecular Mechanism
The molecular mechanism of Phorbol 12,13-diacetate involves its binding to PKC, similar to diacylglycerol. This binding activates PKC, leading to the phosphorylation of various substrates. The activation of PKC by Phorbol 12,13-diacetate is more sustained compared to diacylglycerol, resulting in prolonged signaling effects . Additionally, Phorbol 12,13-diacetate can modulate gene expression by influencing transcription factors such as c-Jun and c-Fos .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phorbol 12,13-diacetate can change over time. The compound is photosensitive and should be handled with care to maintain its stability . Studies have shown that Phorbol 12,13-diacetate can induce long-term changes in cellular function, such as sustained activation of PKC and prolonged synaptic transmission . The stability and degradation of Phorbol 12,13-diacetate can influence its effectiveness in experimental settings .
Dosage Effects in Animal Models
The effects of Phorbol 12,13-diacetate vary with different dosages in animal models. At lower concentrations, it can effectively activate PKC and induce cellular responses without causing significant toxicity . At higher doses, Phorbol 12,13-diacetate can lead to adverse effects such as inflammation and tissue damage . The median lethal dose (LD50) for phorbol esters in mice is approximately 27 mg/kg .
Metabolic Pathways
Phorbol 12,13-diacetate is involved in metabolic pathways that include the activation of PKC and subsequent phosphorylation of target proteins . It also influences the pentose phosphate pathway, which is necessary for the formation of neutrophil extracellular traps (NETs) . The compound’s interaction with glucose-6-phosphate dehydrogenase (G6PD) is crucial for fueling NADPH oxidase and producing superoxide .
Transport and Distribution
Within cells and tissues, Phorbol 12,13-diacetate is transported and distributed through interactions with transporters and binding proteins. It is known to improve synaptic transmission by activating PKC and ERK in neurons . The compound’s distribution can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
Phorbol 12,13-diacetate exhibits specific subcellular localization, primarily in particulate preparations such as the plasma membrane . It does not bind to the cytosol but is associated with membrane-bound proteins, including PKC . This localization is essential for its activity and function in modulating cellular processes.
特性
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXSAMFEJVCPT-XQOWHXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947808 | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24928-15-2 | |
| Record name | Phorbol 12,13-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol-12,13-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 12,13-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phorbol 12,13-diacetate binds to and activates Protein Kinase C (PKC), mimicking the action of diacylglycerol (DAG). [] This activation triggers various downstream cellular responses, including changes in ion transport, [] phospholipid hydrolysis, [] arachidonic acid mobilization, [] and modulation of neurotransmitter release. [, ]
A: While the provided abstracts do not specify spectroscopic data, Phorbol 12,13-diacetate is a polycyclic diterpene with the molecular formula C26H36O8 and a molecular weight of 476.57 g/mol. [] It is structurally similar to the more potent tumor promoter Phorbol 12-myristate 13-acetate (PMA). [, ]
ANone: The provided research papers primarily focus on the biological activity of Phorbol 12,13-diacetate and do not provide detailed information on its material compatibility or stability under various conditions.
A: Phorbol 12,13-diacetate itself is not known to possess catalytic properties. It acts as an activator of PKC, which is involved in various cellular signaling pathways, but it does not directly catalyze any known reactions. []
A: Yes, molecular modeling studies have been conducted to understand the binding interactions of Phorbol 12,13-diacetate and related compounds with PKC. These studies have explored the structural features contributing to their binding affinity and selectivity. []
A: Modifications to the Phorbol 12,13-diacetate structure significantly impact its activity and potency. [] For instance, acetylation of the 20-OH group drastically reduces its ability to inhibit HIV-1-induced cytopathic effects. [] The length of the fatty acid chain at C-13 also influences its activity. []
ANone: The research papers provided do not delve into the specific stability profiles or formulation strategies for Phorbol 12,13-diacetate.
ANone: The provided research papers do not discuss SHE regulations specifically for Phorbol 12,13-diacetate.
A: While the provided abstracts do not detail specific ADME properties of Phorbol 12,13-diacetate, research indicates that its lipophilicity influences the duration of its effects in vitro. [] More liposoluble derivatives, like Phorbol 12,13-dibutyrate, require longer washout periods compared to Phorbol 12,13-diacetate. []
ANone: Phorbol 12,13-diacetate demonstrates various effects in vitro, including:
- Suppression of AMPA receptor responses in chick Purkinje neurons: This effect is mediated by nitric oxide and involves both PKG and PKC activation. []
- Modulation of synaptic transmission in rat hippocampus: Phorbol 12,13-diacetate can both prime synapses for long-term depression and suppress long-term potentiation. []
- Stimulation of ion transport in mosquito midgut: It specifically affects the anterior stomach region, causing a negative deflection of the transepithelial potential. []
- Modulation of aromatase activity in breast cancer cell lines: Its effects differ between MCF7 and T47D cell lines, highlighting cell-type-specific responses. [, ]
- Stimulation of phospholipid hydrolysis and arachidonic acid mobilization in human uterine decidua cells: This effect is linked to the activation of phospholipase A and C. []
- Inhibition of capillary endothelial cell growth: This action suggests a potential role in regulating angiogenesis. [, ]
- Modulation of contractility in rat vas deferens: Phorbol 12,13-diacetate enhances agonist-induced contractions and promotes intracellular calcium release. []
- Potentiation of hypoosmotic cellular volume regulation in clams: This effect involves the release of amino acids and suggests a role for PKC in osmoregulation. []
ANone: The provided abstracts do not offer insights into specific resistance or cross-resistance mechanisms related to Phorbol 12,13-diacetate.
A: Research on Phorbol 12,13-diacetate and other phorbol esters has significantly contributed to understanding the role of PKC in various cellular processes. [] Early studies focused on their tumor-promoting activity, leading to the identification of PKC as a key target. [, ] Subsequent research explored the diverse biological effects of these compounds, highlighting the complex signaling pathways regulated by PKC. [1-28]
ANone: Research on Phorbol 12,13-diacetate has fostered collaborations across various scientific disciplines, including:
- Neuroscience: Investigating its impact on synaptic plasticity, neurotransmitter release, and neuronal excitability. [, , , ]
- Immunology: Exploring its effects on immune cell function and differentiation. [, ]
- Oncology: Elucidating its role in tumor promotion and cell proliferation. [, , , ]
- Cell Biology: Understanding its influence on ion transport, cell growth, and signaling pathways. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


